4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a fluorophenyl group attached to the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives with different substituents .
Scientific Research Applications
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its specific interactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenyl isocyanate: Used in the synthesis of various compounds and polymers.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its biological activities.
Uniqueness
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXXCFMHLWEWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876343 | |
Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-59-2 | |
Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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